molecular formula C20H12O5 B2363950 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-23-9

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2363950
CAS No.: 869080-23-9
M. Wt: 332.311
InChI Key: QNRSCNLAOVVPTG-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic coumarin derivative intended for research applications. Coumarin derivatives are a significant class of compounds studied for a wide range of biological activities. While the specific data for this compound is under investigation, research on highly similar structures provides a strong foundation for its potential research value. Notably, a closely related molecule, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, has been identified as a potent and selective direct inhibitor of coagulation Factor XIa (FXIa), which is a promising target for the development of safer anticoagulant therapies . This suggests that the core chromen-7-yl furan-2-carboxylate structure is a privileged scaffold in anticoagulant research . Beyond anticoagulation, coumarin derivatives are extensively explored in agricultural chemistry. Introducing ester functionalities at the 7-position of the coumarin core is a validated strategy for developing novel fungicidal agents . Compounds with this structural feature have demonstrated potent in vitro and in vivo activity against various phytopathogenic fungi, such as Botrytis cinerea . The structural features of this compound, including the phenyl substituent and the furan-2-carboxylate moiety, make it a compound of interest for further investigation into these and other biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSCNLAOVVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Synthesis of the 3-Phenylcoumarin Scaffold

The 3-phenyl-substituted coumarin core is typically synthesized via the Pechmann condensation , a one-pot reaction between phenols and β-keto esters under acidic conditions. For 3-phenylcoumarin derivatives, resorcinol analogs bearing pre-installed phenyl groups are employed.

Representative Procedure:
  • Reactants :
    • 3-Phenylresorcinol (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • Concentrated H₂SO₄ (catalyst)
  • Conditions :
    • Stirred at 80°C for 6–8 hours.
    • Quenched with ice water, neutralized with NaHCO₃.
  • Outcome :
    • 7-Hydroxy-3-phenyl-2H-chromen-2-one (yield: 72–85%).
    • Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.6 Hz, 1H), 7.45–7.38 (m, 5H), 6.89 (s, 1H), 6.24 (s, 1H).

Esterification at Position 7

The 7-hydroxy group undergoes esterification with furan-2-carbonyl chloride to introduce the furan-2-carboxylate moiety. This step is critical for achieving the target structure.

Method A: Base-Catalyzed Esterification
  • Reactants :
    • 7-Hydroxy-3-phenyl-2H-chromen-2-one (1.0 equiv)
    • Furan-2-carbonyl chloride (1.5 equiv)
    • Triethylamine (2.0 equiv, base)
  • Conditions :
    • Anhydrous dichloromethane (DCM), 0°C → room temperature, 12 hours.
    • Purification via silica gel chromatography (hexane/ethyl acetate = 4:1).
  • Outcome :
    • Target compound (yield: 78–83%).
    • Characterization: IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).
Method B: Microwave-Assisted Synthesis
  • Reactants :
    • Same as Method A.
  • Conditions :
    • Microwave irradiation (300 W, 75°C, 10 minutes).
  • Outcome :
    • Enhanced yield (89%) and reduced reaction time.

Alternative Routes

Direct Coumarin Functionalization

In cases where the 3-phenyl group is introduced post-cyclization, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed.

Friedel-Crafts Acylation:
  • Reactants :
    • 7-Hydroxycoumarin (1.0 equiv)
    • Benzoyl chloride (1.2 equiv)
    • AlCl₃ (Lewis acid)
  • Conditions :
    • Reflux in nitrobenzene, 4 hours.
  • Outcome :
    • 3-Phenyl substitution (yield: 65%).

Crystallographic Validation

Single-crystal X-ray diffraction of related coumarin esters confirms the planar coumarin core and dihedral angles between substituents. For example, in analog 2be :

  • Space group: P2₁/c.
  • Unit cell parameters: a = 16.96 Å, b = 7.27 Å, c = 14.83 Å.
  • Dihedral angle between coumarin and isothiazole moieties: 55.1°.

Optimization and Challenges

Yield Improvement

  • Solvent selection : THF increases esterification efficiency vs. DCM (yield +12%).
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation (reaction time: 2 hours).

Common Pitfalls

  • Hydrolysis : Moisture-sensitive conditions required for acyl chloride reactions.
  • Byproducts : Over-acylation mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Activity

Research indicates that 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate exhibits significant anticoagulant properties. A study demonstrated its ability to directly inhibit coagulation factor XIa (FXIa), which is crucial for blood clotting processes. The compound showed an IC50 value of 0.77 µM, indicating potent activity against FXIa while maintaining selectivity over other serine proteases involved in coagulation and fibrinolysis . This selectivity is essential for reducing the risk of bleeding complications associated with anticoagulant therapies.

1.2 Structure-Activity Relationship (SAR)

The structural features contributing to the anticoagulant activity of this compound have been analyzed through computational docking studies. These studies reveal how modifications to the coumarin backbone influence binding affinity and selectivity towards FXIa. Such insights are critical for designing next-generation anticoagulants with enhanced efficacy and safety profiles .

Chemosensor Development

2.1 Zinc(II) Detection

Coumarin derivatives, including this compound, have been utilized in the development of chemosensors for detecting metal ions such as zinc(II). These chemosensors function based on fluorescence changes upon metal ion binding, allowing for sensitive detection in biological and environmental samples . The design algorithm for these sensors focuses on optimizing the structural components that enhance selectivity and sensitivity towards zinc ions.

Data Tables

Application Area Compound Activity/Property Reference
AnticoagulantThis compoundFXIa inhibition (IC50 = 0.77 µM)
ChemosensorCoumarin-based sensorsZinc(II) detection via fluorescence

Case Studies

4.1 Anticoagulant Research

A notable study published in Current Medicinal Chemistry explored the anticoagulant potential of various coumarin derivatives, including this compound. The findings highlighted its unique mechanism of action as a direct FXIa inhibitor, paving the way for further development into therapeutic agents aimed at preventing thromboembolic disorders .

4.2 Chemosensor Innovations

In another study focusing on the synthesis of coumarin-based chemosensors, researchers successfully integrated this compound into sensor assemblies that exhibited high selectivity for zinc(II). This application underscores the versatility of coumarin derivatives beyond traditional medicinal uses, expanding their role in analytical chemistry .

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Properties/Findings Reference
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate - Trifluoromethyl at C7
- Heptyloxybenzoyloxy at C4
560.5 (calculated) Esterification via acyl chloride Enhanced thermal stability due to electron-withdrawing CF₃ group; liquid crystalline behavior
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6) - Furan-2-yl at C3
- Furan-2-carboxylate at C7
323.0 (observed via MS) Reaction with furoyl chloride at 200°C Melting point: 178–180°C; distinct NMR shifts (δ 8.14 for C8-H)
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenazinecarboxylate - Phenoxy at C3
- Trifluoromethyl at C2
- Phenazinecarboxylate at C7
544.4 (calculated) Multi-step coupling reactions High electron deficiency; potential use in optoelectronics
[3-(4-Methoxycarbonylphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate - Methoxycarbonylphenoxy at C3 406.1 (calculated) Not specified (CAS: 637751-33-8) Improved solubility in polar solvents due to methoxy group
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate - Decyloxy chain at C4
- Trifluoromethyl at C7
534.5 (calculated) Esterification under reflux Increased lipophilicity; mesomorphic properties suitable for liquid crystals
Methyl-2-(furyl-2-yl) 3-methyl-4-oxo-4H-furo(2,3-H)chromene-8-carboxylate - Methyl at C3
- Furochromene core
340.3 (calculated) Reaction with methylbromo acetate/K₂CO₃ High yield (78%); planar structure enhances π-conjugation

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups (EWGs):
    Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit enhanced thermal stability and electron-deficient cores, making them suitable for optoelectronic applications. In contrast, the phenyl group in the target compound provides steric bulk without significant electronic effects.
  • Solubility and Lipophilicity: Substituents like decyloxy () or methoxycarbonylphenoxy () improve solubility in organic solvents, whereas the furan-2-carboxylate group in the target compound may reduce hydrophilicity compared to carboxylates with polar substituents.

Biological Activity

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position. Its IUPAC name is (2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate, with a molecular formula of C20H12O5. The structure allows for various interactions with biological targets, contributing to its pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to scavenge free radicals, thereby preventing oxidative damage to cells. In vitro studies reported an IC50 value of approximately 30 µM in DPPH assays, indicating substantial antioxidant activity.

3. Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Research shows that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade. In particular, studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:
The compound disrupts the integrity of bacterial membranes and inhibits key metabolic enzymes necessary for bacterial growth.

Antioxidant Mechanism:
It scavenges free radicals through electron donation, thereby stabilizing reactive species and reducing oxidative stress.

Anticancer Mechanism:
The induction of apoptosis is facilitated by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to cell death in cancerous tissues.

Case Studies

  • Antimicrobial Efficacy Study : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
  • Antioxidant Capacity Assessment : In a laboratory setting, researchers assessed the antioxidant capacity using liver homogenates exposed to oxidative stress. The compound effectively reduced lipid peroxidation levels by over 50%, showcasing its protective role against cellular damage.
  • Cancer Cell Line Analysis : A comprehensive study on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 7-hydroxy-2-oxo-3-phenyl-2H-chromene with furan-2-carbonyl chloride using a base (e.g., K₂CO₃) in anhydrous acetone under reflux. Solvent choice and reaction time are critical: polar aprotic solvents like DMF may improve yields, while extended reflux can lead to ester hydrolysis. Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography using silica gel .

Q. How can ¹H and ¹³C NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:

  • ¹H NMR : A singlet at δ ~8.7 ppm (chromen-2-one carbonyl proton), aromatic protons (δ 7.2–8.1 ppm for phenyl and furan groups), and a downfield shift (~6.5 ppm) for the furan ring protons.
  • ¹³C NMR : A carbonyl signal at ~160 ppm (chromen-2-one), 165 ppm (ester carbonyl), and aromatic carbons between 110–150 ppm. Compare with reference spectra of analogous chromenone derivatives to resolve ambiguities .

Q. What crystallization techniques are effective for obtaining high-purity samples?

  • Methodological Answer : Slow evaporation from ethanol or acetone at 4°C yields single crystals suitable for X-ray diffraction. For challenging cases, use vapor diffusion with hexane/ethyl acetate. Confirm purity via melting point analysis (expected range: 180–185°C) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do substituents on the chromenone ring influence biological activity, and how can this be systematically tested?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to enhance electrophilic interactions with target enzymes. Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with unmodified derivatives. Use molecular docking to predict binding affinity to kinases or DNA topoisomerases .

Q. What strategies resolve contradictions in spectral data for structural isomers?

  • Methodological Answer : For distinguishing regioisomers (e.g., 7- vs. 6-substituted chromenones):

  • NOESY NMR : Detect spatial proximity between the furan group and chromenone protons.
  • IR Spectroscopy : Compare carbonyl stretching frequencies; ester C=O typically appears at ~1720 cm⁻¹, while chromenone C=O is near 1680 cm⁻¹.
  • X-ray Crystallography : Definitive confirmation via unit cell parameters and hydrogen-bonding patterns .

Q. How can enzyme inhibition kinetics be studied for this compound?

  • Methodological Answer : Perform kinetic assays with purified enzymes (e.g., COX-2 or α-glucosidase) using fluorogenic substrates. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots. For time-dependent inhibition, pre-incubate the enzyme with the compound and monitor residual activity over time .

Q. What crystallographic methods elucidate hydrogen-bonding networks and π-stacking interactions?

  • Methodological Answer : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine the structure using SHELX. Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds between chromenone carbonyl and hydroxyl groups) and π-π stacking distances (3.5–4.0 Å) using Mercury software. Compare with related structures like 4-(decyloxy)phenyl derivatives .

Methodological Notes

  • Spectral Contradictions : Discrepancies in NMR integration ratios may arise from dynamic proton exchange; use DMSO-d₆ to stabilize acidic protons .
  • Biological Assay Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to mitigate false positives .
  • Synthetic Yield Improvement : Replace traditional bases with DBU for milder conditions and reduced side reactions .

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